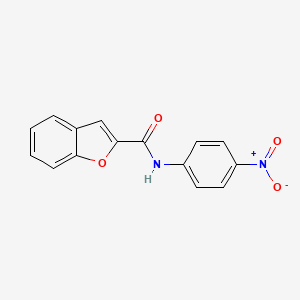

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a compound that has been synthesized and characterized through various scientific methods. This compound falls under the category of benzofuran derivatives, which are of interest due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media. The compound was characterized using 1H-NMR, 13C-NMR, and FTIR spectroscopy, indicating a successful synthesis process (Buzarevski, Mikhova, & Popovski, 2014).

Molecular Structure Analysis

The molecular structure of this compound was explored through single-crystal X-ray diffraction data. It crystallizes in the orthorhombic space group with specific unit cell dimensions. The dihedral angle between the aromatic rings and the orientation of the nitro groups was carefully analyzed, providing insights into the compound's structural configuration (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Although specific chemical reactions involving this compound are not detailed in the available literature, benzofuran derivatives generally participate in various chemical reactions due to their reactive sites. These reactions can include nucleophilic substitution, addition reactions, and more, depending on the functional groups present.

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns, were extensively analyzed. The compound exhibits a non-planar structure due to intramolecular C-H...O hydrogen bonding, which contributes to its stability and potential intermolecular interactions in the solid state (Saeed, Hussain, & Flörke, 2008).

Mechanism of Action

Target of Action

CDS1_004719, also known as N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, primarily targets the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .

Result of Action

The inhibition of CDS1 by CDS1_004719 can lead to a variety of molecular and cellular effects. For instance, it can disrupt cell growth, proliferation, and metabolism by modulating the phosphatidylinositol signaling pathway . In the context of disease, this disruption offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .

properties

IUPAC Name |

N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(14-9-10-3-1-2-4-13(10)21-14)16-11-5-7-12(8-6-11)17(19)20/h1-9H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQVFAOSZKQCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)

![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)

![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)

![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)

![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)

![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)

![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)

![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)